Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
CAS No.: 141743-16-0
Cat. No.: VC21545106
Molecular Formula: C23H25NO6
Molecular Weight: 411,45 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141743-16-0 |
|---|---|
| Molecular Formula | C23H25NO6 |
| Molecular Weight | 411,45 g/mole |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid |
| Standard InChI | InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)13-24(12-20(25)26)22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,25,26) |
| Standard InChI Key | FZHJLRKZIINJMC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)(C)OC(=O)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Identification
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is a modified amino acid derivative with significant importance in peptide synthesis. The compound is precisely identified through several key parameters that define its chemical identity. It possesses a unique molecular structure that combines protective groups with the basic glycine amino acid frame, creating a versatile building block for complex synthetic applications.
The compound is officially registered with CAS number 141743-16-0, providing a standardized identification method used globally in chemical databases and research literature . Its molecular formula is C23H25NO6, indicating its composition of 23 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . This particular atomic arrangement results in a molecular weight of 411.45 g/mol, a critical parameter for calculating proper concentrations in laboratory applications .
Several synonyms exist for this compound in scientific literature, including:
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Fmoc-N-(t-butyoxycarbonylmethyl)-Gly-OH
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Fmoc-N-(tert-butoxycarbonylmethyl)-glycine
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2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl][2-(tert-butoxy)-2-oxoethyl]amino]acetic Acid
Structural Features and Functional Groups
The compound features a distinctive molecular architecture that combines several key functional groups, each serving specific purposes in peptide synthesis applications. The structure incorporates:
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A glycine base structure (amino acid with a hydrogen side chain)
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An Fmoc (fluorenylmethoxycarbonyl) protecting group, which shields the amino functionality during synthetic procedures
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A tert-butyloxycarbonylmethyl group that provides additional protection and reactivity control
The Fmoc group is particularly valuable because it can be selectively removed under mild, basic conditions without affecting other protecting groups present in complex peptide structures. This orthogonal protection strategy is fundamental to modern peptide synthesis approaches. The tert-butyloxycarbonyl component (often abbreviated as Boc) provides stability during synthesis procedures and can be removed under acidic conditions when needed, offering complementary protection to the Fmoc group.
Applications in Research and Development
Peptide Synthesis Applications
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine serves as a fundamental building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methods widely employed in modern pharmaceutical research. The compound's structural characteristics make it exceptionally well-suited for creating complex peptide chains with precise sequences and configurations.
The presence of the Fmoc protecting group enables controlled sequential addition of amino acids, as it can be selectively removed under mild, non-destructive conditions. This ability to remove the protecting group without disrupting other chemical bonds is crucial when constructing intricate peptide structures . The compound allows researchers to create complex molecules for drug development and therapeutic applications where exact molecular structure is critical to biological function .
Researchers typically employ this compound in synthetic procedures where glycine needs to be incorporated into a peptide chain with specific modifications. The tert-butyloxycarbonylmethyl group provides orthogonal protection, allowing for selective deprotection strategies during multi-step synthesis protocols.
Drug Discovery and Development
In pharmaceutical research, Fmoc-N-(tert-butyloxycarbonylmethyl)glycine plays a significant role in drug discovery pipelines. Its unique structure contributes to the design of novel pharmaceuticals, particularly in areas requiring targeted molecular interactions.
The compound has shown particular value in cancer research, where it assists in developing precisely targeted therapies that can interact with specific cellular receptors or molecular pathways . By incorporating this modified amino acid into peptide-based drug candidates, researchers can enhance the stability, efficacy, and specificity of therapeutic agents under development.
Drug developers value the compound's ability to facilitate the creation of peptide-based pharmaceuticals with enhanced pharmacokinetic properties and reduced susceptibility to enzymatic degradation in biological systems. This increased stability can potentially extend half-life and improve bioavailability of peptide drugs, addressing common challenges in peptide therapeutics.
Bioconjugation Applications
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine serves a crucial function in bioconjugation processes, where it facilitates the attachment of biomolecules to drugs or other biological entities. This application is particularly significant for developing targeted drug delivery systems that require precise molecular linkages.
The compound's reactive functional groups enable controlled conjugation reactions that can link therapeutic agents to antibodies, proteins, or other targeting moieties. This capability is especially valuable in developing treatments for cancer and other diseases where targeted drug delivery significantly enhances therapeutic outcomes while minimizing systemic toxicity .
Through bioconjugation techniques utilizing this compound, researchers can create sophisticated drug-antibody conjugates or peptide-drug hybrids that combine the targeting precision of biological molecules with the therapeutic activity of synthetic drugs . These conjugates represent an important frontier in modern pharmaceutical development, potentially offering improved specificity and reduced side effects compared to traditional therapies.
Analytical Chemistry and Neuroscience Research
Beyond its applications in direct therapeutic development, Fmoc-N-(tert-butyloxycarbonylmethyl)glycine also serves valuable functions in analytical chemistry and neuroscience research. In analytical applications, the compound assists in chromatographic separation and identification of complex molecular mixtures, contributing to improved detection and characterization methods .
In neuroscience research, derivatives of this compound are explored to better understand peptide interactions in the brain. These investigations potentially contribute to developing new treatments for neurological disorders by elucidating the molecular mechanisms underlying neural signaling and neurotransmitter function . The compound's ability to create modified peptides with specific properties makes it valuable for studying structure-activity relationships in neurologically active compounds.
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 2.4304 mL | 12.1521 mL | 24.3043 mL |
| 5 mM | 0.4861 mL | 2.4304 mL | 4.8609 mL |
| 10 mM | 0.243 mL | 1.2152 mL | 2.4304 mL |
When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics. To avoid product degradation from repeated freeze-thaw cycles, prepared solutions should be aliquoted into separate packages before storage .
Chemical Comparison with Related Compounds
Structural Analogs and Derivatives
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine belongs to a family of protected amino acid derivatives used in peptide chemistry. A closely related compound is Fmoc-N-(tert-butyloxycarbonylethyl)glycine (CAS: 174799-89-4), which differs by having an additional methylene group in its structure. This results in a different molecular formula (C24H27NO6) and higher molecular weight (425.5 g/mol) .
The structural distinction between these compounds, though seemingly minor, can significantly impact their reactivity and applications in peptide synthesis. The additional carbon in the ethyl variant alters the spatial arrangement and flexibility of the molecule, potentially affecting its incorporation into peptide chains and subsequent folding dynamics .
Functional Comparison
Both compounds share the fundamental characteristic of having orthogonal protecting groups (Fmoc and tert-butyl-based groups), allowing selective deprotection under different conditions. This orthogonality is crucial for controlled peptide synthesis where specific functional groups need to be revealed in a precise sequence.
The methyl variant (Fmoc-N-(tert-butyloxycarbonylmethyl)glycine) is often preferred in applications requiring more compact molecular scaffolds or where the additional methylene group might introduce unwanted steric hindrance. Conversely, the ethyl variant might be selected when additional spacing between functional groups is beneficial for specific applications or target interactions .
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